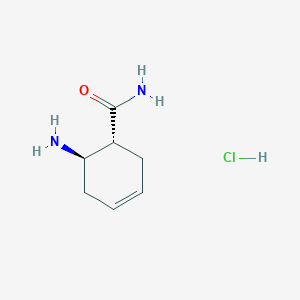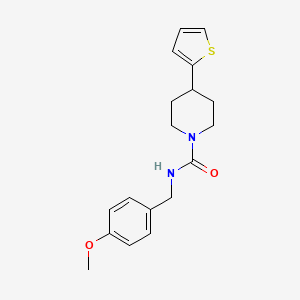
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride” likely refers to a chemical compound that contains a cyclopropane ring, which is a three-membered carbon ring, with sulfonyl chloride and methyl groups attached. The (1R,2R) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for “(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride” were not found, similar compounds are often synthesized through reactions involving sulfonyl chlorides . For instance, (1R,2R)-1,2-cyclohexanedimethanol can react with aromatic hydrocarbon sulfonyl chloride in the presence of a hydrophobic solvent to produce a related compound .Molecular Structure Analysis
The molecular structure of “(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride” would likely involve a three-membered cyclopropane ring with the sulfonyl chloride and methyl groups attached. The (1R,2R) notation suggests that the compound has two chiral centers, leading to a specific three-dimensional arrangement of atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitutions Catalyzed by Palladium
- Palladium-catalyzed nucleophilic substitutions of related compounds, like 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, involve the formation of cyclopropylideneethyl derivatives, valuable as synthetic building blocks (Stolle et al., 1992).
Synthesis of Orphaned Cyclopropanes
- The synthesis of small molecules containing 1,1-dimethylcyclopropanes, which are challenging to synthesize via traditional metal-catalyzed methods, has been achieved using a unique platform involving dialkyl sulfonyl anions (Johnson et al., 2022).
Ionic Liquid Catalysts in Synthesis
- The use of sulfonic acid-functionalized pyridinium chloride, a novel ionic liquid, as an efficient and reusable catalyst for solvent-free synthesis, demonstrates the application of such chemicals in facilitating organic reactions (Moosavi-Zare et al., 2013).
Synthesis of Enantiomerically Pure Compounds
- The synthesis of chiral 2-alkoxy-1-alkynylcyclopropanes from glycidol derivatives, followed by functionalization to produce methylenecyclopropane end groups, highlights the utility of such compounds in creating enantiomerically pure substances (Bräse et al., 1996).
Hexahydroquinolines Synthesis
- Demonstrating the efficacy of sulfonic acid functionalized pyridinium chloride as a catalyst in the synthesis of hexahydroquinolines, this research underscores the importance of such compounds in facilitating complex organic syntheses (Khazaei et al., 2013).
Absolute Configuration of trans-Dimethylcyclopropane
- The study on the absolute configuration of trans-1,2-dimethylcyclopropane contributes to understanding the stereochemical aspects of such compounds (Doering & Kirmse, 1960).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXNHWHHCZADY-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

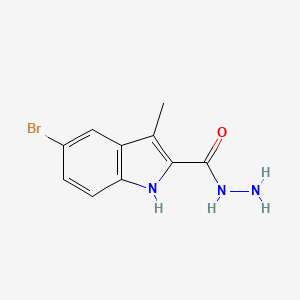
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)
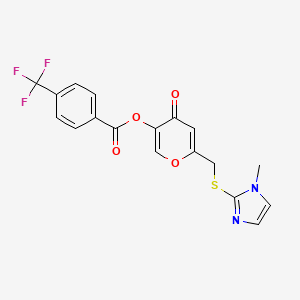
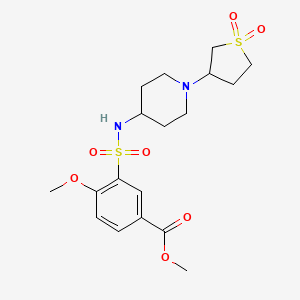
![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)
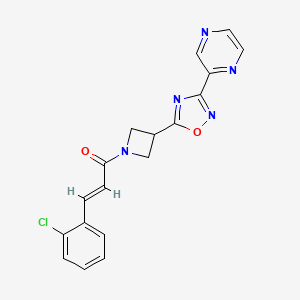
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)
![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)

